molecular formula C11H13N5 B2962466 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine CAS No. 1247850-88-9

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine

Cat. No.: B2962466
CAS No.: 1247850-88-9
M. Wt: 215.26
InChI Key: VCZLSQPSWBIHSE-UHFFFAOYSA-N
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Description

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine is a chemical compound with the molecular formula C11H13N5 and a molecular weight of 215.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route is the nucleophilic addition-elimination reaction, where intermediates react with hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that dihydropyrimidines, including this compound, have potential biological activities. They may be used in the development of new drugs and therapeutic agents.

Medicine: The compound's potential antileishmanial and antimalarial properties have been evaluated in scientific studies. It may serve as a lead compound for the development of new treatments for these diseases.

Industry: In the chemical industry, this compound can be used in the production of various chemicals and materials. Its versatility makes it a valuable component in different industrial processes.

Mechanism of Action

The mechanism by which 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-4-yl)-1,4-dihydropyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine

  • Other dihydropyrimidines with different substituents

Uniqueness: This compound is unique due to its specific structure and the presence of the pyridin-4-yl group, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties.

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Properties

IUPAC Name

(5,6-dimethyl-2-pyridin-4-ylpyrimidin-4-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-7-8(2)14-11(15-10(7)16-12)9-3-5-13-6-4-9/h3-6H,12H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZLSQPSWBIHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NN)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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